4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-(4-chlorophenyl)carbamate
Overview
Description
Scientific Research Applications
Reductively-Initiated Fragmentation of Nitrobenzyl Carbamates
- Application : Used in bioreductive drugs, particularly with E. coli B nitroreductase. These compounds fragment to release toxic amine-based toxins upon reduction, showing potential in targeted drug delivery and cancer therapy (Hay et al., 1999).
Synthesis of Transparent Aromatic Polyimides
- Application : Involved in the synthesis of high-refractive-index, low-birefringence transparent polyimides. This application is significant in materials science, particularly in the development of advanced optical materials (Tapaswi et al., 2015).
Synthesis and Antileukemic Activity
- Application : Used in the synthesis of bis(carbamate) derivatives for testing against murine P388 lymphocytic leukemia. This research is vital for developing new chemotherapy agents (Anderson & Mach, 1987).
Preparation of Methyl N-Phenylcarbamate
- Application : Involved in a new method for preparing methyl N-phenylcarbamate, an important precursor for producing isocyanates. This has implications in organic synthesis and industrial chemistry (Jakuš & Bojsová, 1992).
Synthesis of Carbapenems
- Application : Used in the synthesis of modified carbapenems, a class of antibiotics. This research is critical in medicinal chemistry, particularly in the development of new antibacterial drugs (Torosyan et al., 2020).
Mutagenic and Alkylating Activities
- Application : Studied for its mutagenic activity in Salmonella typhimurium strains. This research is important in toxicology and pharmacology (Malaveille et al., 1982).
Catalytic System for Reductive Carbonylation
- Application : Used in a catalytic system for the reductive carbonylation of nitrobenzene to methyl N-phenyl carbamate. This is significant in catalysis and industrial chemical synthesis (Macho et al., 1992).
Synthesis of Sulfamides and Carbamates
- Application : Involved in the synthesis of sulfamides and carbamates with potential antimicrobial activity. This is relevant in the field of infectious diseases and drug development (Janakiramudu et al., 2017).
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-14-2-9-18(10-3-14)29-20-11-4-15(12-19(20)24(26)27)13-28-21(25)23-17-7-5-16(22)6-8-17/h2-12H,13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDDWHJKQCCYPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126873 | |
Record name | Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320424-08-6 | |
Record name | Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320424-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (4-chlorophenyl)-, [4-[(4-methylphenyl)thio]-3-nitrophenyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601126873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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